Cas no 2822-55-1 (2-(Trifluoroacetamido)pent-4-ynoic acid)

2-(Trifluoroacetamido)pent-4-ynoic acid is a specialized organic compound featuring a trifluoroacetamido group and a terminal alkyne functionality. Its unique structure makes it valuable in synthetic chemistry, particularly for click chemistry applications, where the alkyne group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The trifluoroacetamido moiety enhances stability and reactivity, facilitating selective modifications in peptide and small-molecule synthesis. This compound is particularly useful in bioconjugation and pharmaceutical research, where precise functionalization is required. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways. Proper handling under controlled conditions is recommended due to its reactive groups.
2-(Trifluoroacetamido)pent-4-ynoic acid structure
2822-55-1 structure
Product Name:2-(Trifluoroacetamido)pent-4-ynoic acid
CAS No:2822-55-1
MF:C7H6F3NO3
MW:209.12265253067
CID:6085529
PubChem ID:115562341
Update Time:2025-10-28

2-(Trifluoroacetamido)pent-4-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-914796
    • 2-[(2,2,2-Trifluoroacetyl)amino]pent-4-ynoic acid
    • QQSHEJWBTMUJKP-UHFFFAOYSA-N
    • 2-(trifluoroacetamido)pent-4-ynoic acid
    • 2822-55-1
    • 2-(Trifluoroacetamido)pent-4-ynoic acid
    • Inchi: 1S/C7H6F3NO3/c1-2-3-4(5(12)13)11-6(14)7(8,9)10/h1,4H,3H2,(H,11,14)(H,12,13)
    • InChI Key: QQSHEJWBTMUJKP-UHFFFAOYSA-N
    • SMILES: FC(C(NC(C(=O)O)CC#C)=O)(F)F

Computed Properties

  • Exact Mass: 209.02997754g/mol
  • Monoisotopic Mass: 209.02997754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66.4Ų

2-(Trifluoroacetamido)pent-4-ynoic acid Pricemore >>

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Additional information on 2-(Trifluoroacetamido)pent-4-ynoic acid

2-(Trifluoroacetamido)pent-4-ynoic Acid: A Comprehensive Overview

2-(Trifluoroacetamido)pent-4-ynoic acid (CAS No. 2822-55-1) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure featuring a trifluoroacetamido group and a pentynoic acid moiety, has garnered attention due to its potential applications in drug design, polymer synthesis, and advanced materials. The trifluoroacetamido group introduces electronic and steric effects that can influence the compound's reactivity and stability, while the pentynoic acid component provides a platform for further functionalization.

Recent studies have highlighted the importance of trifluoroacetamido-containing compounds in medicinal chemistry. The trifluoromethyl group is known for its lipophilicity and metabolic stability, making it a valuable substituent in drug design. In the case of 2-(Trifluoroacetamido)pent-4-ynoic acid, researchers have explored its role as a building block for constructing bioactive molecules. For instance, this compound has been utilized in the synthesis of inhibitors for various enzymes, including kinases and proteases, which are critical targets in cancer therapy.

The pentynoic acid moiety in this compound adds another layer of functionality. Terminal alkynes are known for their ability to undergo various reactions, such as Sonogashira coupling and alkyne metathesis, which are essential in organic synthesis. This makes 2-(Trifluoroacetamido)pent-4-ynoic acid a versatile precursor for constructing complex molecules with tailored properties. Recent advancements in click chemistry have further expanded the utility of such compounds, enabling the rapid assembly of multifunctional molecules with precision.

In terms of synthesis, 2-(Trifluoroacetamido)pent-4-ynoic acid can be prepared through several routes. One common method involves the reaction of pentynoic acid derivatives with trifluoroacetyl chloride in the presence of appropriate bases. This approach allows for the controlled introduction of the trifluoroacetamido group while maintaining the integrity of the alkyne functionality. Researchers have also explored alternative methods, such as enzymatic catalysis and microwave-assisted synthesis, to enhance the efficiency and scalability of this process.

The application of 2-(Trifluoroacetamido)pent-4-ynoic acid extends beyond medicinal chemistry into materials science. The compound's ability to form stable covalent bonds through alkyne-based reactions makes it an attractive candidate for polymer synthesis. For example, it has been used as a monomer in the preparation of poly(alkyl acetylene) networks, which exhibit unique mechanical and electronic properties. These materials hold promise for use in advanced composites, sensors, and energy storage devices.

Recent research has also focused on the environmental impact and sustainability aspects of trifluoroacetamido-containing compounds like this one. While their chemical stability is advantageous for many applications, it also raises concerns about their persistence in the environment. Studies are underway to assess their biodegradation pathways and develop strategies for minimizing their ecological footprint without compromising their utility.

In conclusion, 2-(Trifluoroacetamido)pent-4-ynoic acid (CAS No. 2822-55-1) is a multifaceted compound with diverse applications across organic chemistry and materials science. Its unique combination of functional groups offers opportunities for innovation in drug discovery, polymer synthesis, and advanced materials development. As research continues to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow significantly.

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